molecular formula C7H12O B2937498 Bicyclo[2.1.1]hexan-1-ylmethanol CAS No. 90049-44-8

Bicyclo[2.1.1]hexan-1-ylmethanol

Cat. No. B2937498
CAS RN: 90049-44-8
M. Wt: 112.172
InChI Key: DROLRKKVQRWUJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bicyclo[2.1.1]hexan-1-ylmethanol involves a visible-light-driven, intramolecular crossed [2 + 2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes . This reaction yields 1,4-disubstituted bicyclo[2.1.1]hexanes . The protocol tolerates a wide range of substituents, leading to a broad variety of useful building blocks for organic synthesis .


Molecular Structure Analysis

Bicyclo[2.1.1]hexan-1-ylmethanol is a saturated bicyclic structure . It is part of the family of bicyclo[2.1.1]hexanes, which are valuable structures incorporated in newly developed bio-active compounds . These structures are still underexplored from a synthetic accessibility point of view .


Chemical Reactions Analysis

The chemical reactions involving Bicyclo[2.1.1]hexan-1-ylmethanol are primarily based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This process can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Physical And Chemical Properties Analysis

Bicyclo[2.1.1]hexan-1-ylmethanol is a colorless liquid with a characteristic odor. It is soluble in water and organic solvents. Its physical and chemical properties make it a valuable building block in pharmaceutical chemistry .

Scientific Research Applications

Comprehensive Analysis of Bicyclo[2.1.1]hexan-1-ylmethanol Applications

Bicyclo[2.1.1]hexan-1-ylmethanol is a compound that has garnered interest in various scientific research fields due to its unique bicyclic structure and potential applications. Below is a detailed analysis of six distinct applications, each within its own field of research.

Organic Synthesis Building Blocks: Bicyclo[2.1.1]hexan-1-ylmethanol serves as a versatile building block in organic synthesis. Its bicyclic structure is beneficial for creating sp3-rich chemical spaces, which are desirable for the development of new organic compounds with enhanced solubility and biological activity . The compound’s ability to undergo various chemical transformations makes it a valuable scaffold for synthesizing novel organic molecules.

Medicinal Chemistry: In medicinal chemistry, Bicyclo[2.1.1]hexan-1-ylmethanol is investigated for its use as a bio-isostere. Bio-isosteres are compounds that can mimic the biological properties of another molecule while offering different physical or chemical properties . This compound’s structure can potentially improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.

Photocatalytic Applications: The compound’s structure allows for efficient and modular approaches to photocatalytic applications. Utilizing photochemistry, researchers can access new building blocks via [2 + 2] cycloaddition reactions, which are crucial for developing photocatalytic systems . These systems are important for creating environmentally friendly chemical processes that harness light energy.

Drug Design: Bicyclo[2.1.1]hexan-1-ylmethanol’s constrained bicyclic framework is of particular interest in drug design. The strain within its structure can be exploited to modulate the conformational dynamics of drug molecules, potentially leading to more selective and potent therapeutics . The compound’s bridge-functionalized species are especially promising for exploring new molecular designs.

Chemical Space Exploration: Researchers use Bicyclo[2.1.1]hexan-1-ylmethanol to explore new chemical spaces that are inaccessible to traditional aromatic motifs . Its polysubstituted variants enable the investigation of uncharted areas in chemical space, which could lead to the discovery of new chemical entities with unique properties and applications.

Synthetic Methodology Development: The synthesis of Bicyclo[2.1.1]hexan-1-ylmethanol itself has prompted the development of new synthetic methodologies. Advances in the compound’s synthesis, such as the introduction of photocatalytic cycloaddition reactions, have expanded the toolbox available to synthetic chemists . These methodologies are crucial for the efficient and scalable production of the compound and its derivatives.

Future Directions

Bicyclo[2.1.1]hexan-1-ylmethanol and its derivatives have potential applications in pharmaceutical drug design . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . Future research could focus on developing more efficient and scalable synthesis methods, as well as exploring the bioisosteric potential of these compounds .

properties

IUPAC Name

1-bicyclo[2.1.1]hexanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-5-7-2-1-6(3-7)4-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROLRKKVQRWUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.1.1]hexan-1-ylmethanol

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